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Compound of Interest

Compound Name: (R)-1-phenylethanol

Cat. No.: B046761

(R)-1-Phenylethanol: A Comprehensive
Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of
(R)-1-phenylethanol, a chiral alcohol of significant interest in the pharmaceutical and fine
chemical industries. This document summarizes key quantitative data, details relevant
experimental protocols, and provides visual representations of essential workflows.

Physical and Chemical Properties

(R)-1-phenylethanol, also known as (R)-(+)-a-methylbenzyl alcohol, is a colorless to light
yellow liquid with a mild floral scent.[1][2] Its chirality is a key feature, making it a valuable
building block in asymmetric synthesis.[1]

Quantitative Data Summary

The physical and chemical properties of (R)-1-phenylethanol are summarized in the tables

below.

Table 1: General and Physical Properties
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Property Value Reference(s)
Molecular Formula CsH100 [11[3]
Molecular Weight 122.16 g/mol [4]
Appearance .Colf)rless to light yellow clear (2]
liquid

Melting Point 9-11 °C [21[31[5]
Boiling Point 88-89 °C at 10 mmHg [2][3][5]
98 °C at 20 mmHg [4]
204 °C at 760 mmHg [6]
Density 1.012 g/mL at 20 °C [21[31[5]
0.9986 g/mL at 25 °C [7]
Refractive Index (n2°/D) 1.528 [2][3]

Table 2: Optical and Solubility Properties
Property Value Reference(s)

Specific Rotation [a]

+42.5° (neat)

[2](3]

+44.0° (c=5, solvent not

specified)

[7]

+45° + 1° (c=5, methanol)

[8]

Water Solubility

20 g/L at 20 °C

[2](3]

14,700 mg/L at 25 °C [4]
logP 1.42 [4]
pKa 14.43 £ 0.20 (Predicted) [2][3]

Table 3: Safety and Handling
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Property Value Reference(s)

Flash Point 85 °C (closed cup) [31[7]

N Stable under normal
Stability B [2]3][5]
conditions. Flammable.

o Strong acids, strong oxidizing
Incompatibilities [21[31[5]
agents.

Hazard Codes Xn (Harmful) [3]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of (R)-1-
phenylethanol.

'H NMR: The proton NMR spectrum is characterized by signals corresponding to the
aromatic protons, the methine proton (CH-OH), the methyl protons (CHs), and the hydroxyl
proton (OH). In CDClIs, the methyl group typically appears as a doublet around 1.5 ppm, and
the methine proton as a quartet around 4.9 ppm. The aromatic protons resonate in the 7.2-
7.4 ppm region.[9][10]

e 13C NMR: The carbon NMR spectrum will show distinct peaks for the methyl carbon, the
methine carbon, and the aromatic carbons.

 Infrared (IR) Spectroscopy: The IR spectrum exhibits a characteristic broad absorption band
for the O-H stretch of the alcohol group, typically in the region of 3200-3600 cm~*. Other
significant peaks include C-H stretches from the aromatic ring and the alkyl groups, and C=C
stretches from the aromatic ring.

e Mass Spectrometry (MS): The mass spectrum typically shows a molecular ion peak (M+) at
m/z 122. Common fragmentation patterns include the loss of a methyl group to give a peak
at m/z 107, and the formation of the tropylium ion at m/z 91.[11]

Experimental Protocols
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This section details methodologies for the synthesis, purification, and analysis of (R)-1-
phenylethanol.

Synthesis of (R)-1-Phenylethanol via Asymmetric
Reduction of Acetophenone

The asymmetric reduction of acetophenone is a common method to produce enantiomerically
enriched (R)-1-phenylethanol. This can be achieved through both chemical and biological
catalysis.

Method 1: Biocatalytic Reduction using Whole Cells

This protocol is based on the use of microorganisms capable of stereoselectively reducing
acetophenone.

e Materials:

o Acetophenone

[¢]

Microorganism culture (e.g., Neofusicoccum parvum or Bacillus thuringiensis)[2][3]

Glucose

o

o

Phosphate buffer (e.g., NazHPO4/KH2POa4 buffer, pH 7.5)

[¢]

Organic solvent for extraction (e.g., ethyl acetate)

[¢]

Drying agent (e.g., anhydrous sodium sulfate)

e Procedure:

o Prepare a suspension of the microorganism cells in the phosphate buffer.

o Add glucose as a co-substrate for cofactor regeneration.

o Add acetophenone to the cell suspension.
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o Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with agitation (e.qg.,
150 rpm) for a specified period (e.g., 24-48 hours).[3]

o Monitor the reaction progress using TLC or GC.

o Once the reaction is complete, extract the product from the aqueous phase using an
organic solvent.

o Combine the organic layers, dry over an anhydrous drying agent, and filter.
o Remove the solvent under reduced pressure to obtain the crude (R)-1-phenylethanol.

o Purify the product as described in section 3.2.

Purification by Distillation

Purification of 1-phenylethanol can be achieved by distillation, often under reduced pressure to
prevent decomposition, as its boiling point at atmospheric pressure is relatively high.[6][12]

e Apparatus:
o Round-bottom flask
o Distillation head with a condenser
o Receiving flask
o Heating mantle
o Vacuum source (if performing vacuum distillation)
o Thermometer
e Procedure:
o Place the crude 1-phenylethanol in the round-bottom flask.

o Assemble the distillation apparatus. If performing a vacuum distillation, ensure all
connections are airtight.
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[e]

Begin heating the flask gently.

(¢]

If using a vacuum, slowly reduce the pressure to the desired level.

[¢]

Collect the fraction that distills at the expected boiling point for the given pressure (e.g.,
88-89 °C at 10 mmHQ).[3][5]

[¢]

Monitor the temperature throughout the distillation to ensure a clean separation.

Analysis by Chiral High-Performance Liquid
Chromatography (HPLC)

Chiral HPLC is a standard method to determine the enantiomeric excess (ee) of (R)-1-
phenylethanol.

e Instrumentation and Materials:

o

HPLC system with a UV detector

[¢]

Chiral column (e.g., Daicel Chiralcel OD-H or OB)[7][13]

o

Mobile phase: typically a mixture of hexane and isopropanol (e.g., 95:5 v/v)[7]

o

Sample of (R)-1-phenylethanol dissolved in the mobile phase

e Procedure:

o Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 0.4
mL/min).[7]

o Set the UV detector to an appropriate wavelength to detect the phenyl group (e.g., 254
nm).[7]

o Inject a small volume of the dissolved sample onto the column.

o Record the chromatogram. The two enantiomers will have different retention times.

o Calculate the enantiomeric excess by integrating the peak areas of the two enantiomers.
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Chemical Reaction: Oxidation to Acetophenone

The oxidation of 1-phenylethanol to acetophenone is a common chemical transformation.

e Materials:

o

1-phenylethanol

o Oxidizing agent (e.g., chromium trioxide resin, potassium permanganate, or tert-butyl
hydroperoxide with a catalyst)[1][5][14]

o Appropriate solvent (e.g., dichloromethane, or solvent-free conditions may be possible)[5]
[15]

o Quenching agent (if necessary)
o Organic solvent for extraction
o Drying agent

e Procedure (General):

[¢]

Dissolve 1-phenylethanol in the chosen solvent in a reaction flask.

o Add the oxidizing agent portion-wise or as a solution, controlling the temperature as
needed (e.g., with an ice bath).

o Stir the reaction mixture until the starting material is consumed (monitor by TLC).

o Quench the reaction if necessary (e.g., by adding a reducing agent like sodium bisulfite for
chromium-based oxidants).

o Perform a work-up, which typically involves extraction with an organic solvent, washing the
organic layer with water and/or brine, and drying over an anhydrous drying agent.

o Remove the solvent under reduced pressure to yield the crude acetophenone.

o Purify the product by distillation or column chromatography if necessary.
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Visualizations

The following diagrams illustrate key workflows related to (R)-1-phenylethanol.

Biocatalyst or :
Chiral Catalyst Asymmetric
Reduction

Purification
(e.g., Distillation)

Acetophenone Crude (R)-1-phenylethanol Pure (R)-1-phenylethanol

Click to download full resolution via product page

Caption: Synthesis workflow for (R)-1-phenylethanol.
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Caption: Workflow for enantiomeric excess analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b046761#physical-and-chemical-properties-of-r-1-
phenylethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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